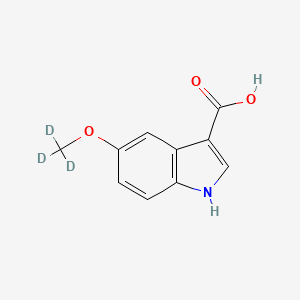
5-Methoxyindole-3-carboxylic Acid-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxyindole-3-carboxylic Acid-D3 is a deuterated derivative of 5-Methoxyindole-3-carboxylic Acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies. The molecular formula of this compound is C10D3H6NO3, and it has a molecular weight of 194.202 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-carboxylic Acid-D3 typically involves the introduction of deuterium atoms into the 5-Methoxyindole-3-carboxylic Acid molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are efficiently incorporated into the indole structure. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Methoxyindole-3-carboxylic Acid-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .
科学研究应用
5-Methoxyindole-3-carboxylic Acid-D3 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and synthetic chemistry
作用机制
The mechanism of action of 5-Methoxyindole-3-carboxylic Acid-D3 involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The deuterium atoms in the molecule can alter the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms. Additionally, the compound’s indole structure allows it to interact with various receptors and proteins, modulating their activity and function .
相似化合物的比较
Similar Compounds
5-Methoxyindole-2-carboxylic Acid: Similar in structure but with the carboxylic acid group at the 2-position instead of the 3-position.
Indole-3-carboxylic Acid: Lacks the methoxy group at the 5-position.
5-Methylindole-3-carboxylic Acid: Has a methyl group instead of a methoxy group at the 5-position
Uniqueness
5-Methoxyindole-3-carboxylic Acid-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and pharmacokinetic studies. Additionally, the methoxy group at the 5-position and the carboxylic acid group at the 3-position confer specific chemical properties that differentiate it from other indole derivatives .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC 名称 |
5-(trideuteriomethoxy)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)/i1D3 |
InChI 键 |
RVVSEZGJCOAUED-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2C(=O)O |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















